3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modulate.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes or signaling.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Hydroxybenzyl Compounds: Molecules with hydroxybenzyl groups but different core structures.
Uniqueness
3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and the indole core, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H27NO3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C27H27NO3/c1-18(2)20-12-14-21(15-13-20)25(29)16-27(31)23-10-6-7-11-24(23)28(26(27)30)17-22-9-5-4-8-19(22)3/h4-15,18,31H,16-17H2,1-3H3 |
InChI Key |
XWJHBTQKEDKNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
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